8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

pKa modulation α-fluoro carboxylic acid ionization state control

This spirocyclic oxetane-sulfone building block uniquely combines an α-fluoro carboxylic acid (pKa ~2.5–3.5), a cyclic sulfone conferring metabolic stability, and an oxetane ring that amplifies aqueous solubility up to 4000-fold over gem-dimethyl fragments. The quaternary spiro[3.4] center delivers Fsp³ ~0.86, providing patentable morpholine/piperidine replacements for kinase and GPCR leads. Verified structural registration in the ECHA C&L Inventory ensures reproducibility for fragment screening and lead optimization.

Molecular Formula C7H9FO5S
Molecular Weight 224.2
CAS No. 2503208-56-6
Cat. No. B2880163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
CAS2503208-56-6
Molecular FormulaC7H9FO5S
Molecular Weight224.2
Structural Identifiers
SMILESC1C2(CO1)CS(=O)(=O)CC2(C(=O)O)F
InChIInChI=1S/C7H9FO5S/c8-7(5(9)10)4-14(11,12)3-6(7)1-13-2-6/h1-4H2,(H,9,10)
InChIKeyUBJNNHUOIDTLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid (CAS 2503208-56-6): A Spirocyclic Oxetane-Sulfone Building Block for Fragment-Based and Medicinal Chemistry


8-Fluoro-6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid (CAS 2503208-56-6) is a small, highly three-dimensional spirocyclic building block that integrates an oxetane ring, a cyclic sulfone (thietane 1,1-dioxide), an α-fluoro carboxylic acid, and a quaternary spiro center within a single compact scaffold (molecular formula C₇H₉FO₅S) [1]. This compound belongs to the 'Compact Modules' family of spiroheteroalicyclic scaffolds specifically designed for medicinal chemistry to expand the palette of tailored, shape-diverse building blocks available for fragment-based drug discovery (FBDD) and lead optimization [2]. Its IUPAC name and structural composition are formally registered in the ECHA C&L Inventory under EC/List no. 990-860-1 [1].

Why 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid Cannot Be Replaced by In-Class Analogs for Fragment-Based Drug Discovery


Generic substitution among spirocyclic oxetane-sulfone building blocks fails because each precise combination of functional groups—the α-fluoro substituent, the cyclic sulfone, the oxetane ring, and the quaternary spiro junction—independently and synergistically modulates key physicochemical parameters (pKa, aqueous solubility, metabolic stability, Fsp³ three-dimensionality) that are critical for fragment hit identification and lead optimization [1]. Replacing the α-fluoro substituent with hydrogen shifts the carboxylic acid pKa by approximately 1.3–2.4 units toward weaker acidity, altering the ionization state at physiological pH and thus impacting target binding and permeability [2]. Removing the sulfone eliminates a polar, metabolism-resistant moiety, increasing susceptibility to cytochrome P450 oxidation [3]. Substituting the oxetane with a gem-dimethyl group reduces aqueous solubility by factors of 4 to >4000 while increasing metabolic degradation [4]. Consequently, no single analog provides the same integrated property profile; the specific attributes of the target compound must be verified rather than assumed through analog-by-analogy.

Quantitative Differentiation Evidence for 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid Against Closest Analogs


α-Fluoro Carboxylic Acid Acidity Modulation vs. Non-Fluorinated Analog (CAS 2418680-05-2)

The 8-fluoro substituent on the target compound is predicted to lower the carboxylic acid pKa by approximately 1.3–2.4 units relative to the non-fluorinated analog 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid (CAS 2418680-05-2), based on experimentally measured pKa values for structurally related saturated heterocyclic α-fluoro carboxylic acids [1]. In this class, the inductive electron-withdrawing effect of a single α-fluorine atom consistently decreases pKa, with a measured range of pKa shifts of 1.3–2.4 units across a series of oxetane-, tetrahydrofuran-, and tetrahydropyran-containing α-fluoro acids relative to their non-fluorinated parents; this effect is not additive with the electronic effects of the ring oxygen, indicating that the fluorine effect dominates independently of other heteroatoms present in the scaffold [1]. Furthermore, fluorinated oxetane derivatives in drug-like building blocks demonstrate pKa decreases of up to 3.0 units compared to non-fluorinated gem-dimethyl, cyclopropyl, or cyclobutylidene analogs [2]. The non-fluorinated analog is commercially available (CAS 2418680-05-2) but lacks the fluorine-mediated pKa shift, resulting in a significantly higher, less tunable acidity profile.

pKa modulation α-fluoro carboxylic acid ionization state control

Oxetane-Driven Aqueous Solubility Enhancement vs. Non-Oxetane Heterocyclic Analogs

The oxetane ring in the target compound is a well-established bioisostere that dramatically enhances aqueous solubility compared to heterocyclic and aliphatic analogs lacking the oxetane module. Landmark medicinal chemistry studies demonstrate that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing lipophilicity and metabolic degradation [1]. In direct experimental comparisons, introducing an oxetane in place of a methylene group increased aqueous solubility between 25- and 4000-fold across a range of molecular scaffolds [1]. Spirocyclic oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) have been shown to surpass morpholine—one of the most widely used solubilizing fragments in medicinal chemistry—in their solubilizing ability [1]. In contrast, non-oxetane analogs such as the corresponding gem-dimethyl or carbonyl-containing spirocycles lack this solubility-enhancing feature, resulting in significantly lower aqueous solubility that can impede fragment screening and lead development [1][2]. Oxa-spirocycle libraries (over 150 compounds) further confirm that incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility by up to 40-fold and lowers lipophilicity [2].

aqueous solubility oxetane bioisostere gem-dimethyl replacement

Cyclic Sulfone Metabolic Stability Advantage vs. Non-Sulfone (Thioether/Sulfoxide) Spirocyclic Analogs

The 6,6-dioxo (cyclic sulfone) motif in the target compound confers substantial resistance to oxidative metabolism compared to its non-sulfone spirocyclic analogs (e.g., 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid, CAS 2490374-78-0, which bears the thioether form of the 6-membered ring). Sulfone groups are recognized as metabolically inert polar functionalities that lower overall lipophilicity, improve aqueous solubility, and resist cytochrome P450-mediated oxidation—unlike their thioether or sulfoxide counterparts, which are readily metabolized to reactive intermediates [1]. In spirocyclic γ-secretase inhibitor programs, incorporating a spirocyclic sulfone stabilized the active conformation and eliminated extensive metabolism observed at methylene carbons in non-sulfone analogs, as demonstrated in rat and human liver microsomal stability assays [2]. The sulfone also contributes to a preferred chair conformation of the thietane dioxide ring, adding conformational rigidity that can be verified by X-ray crystallography or DFT calculations, a feature absent in the flexible thioether analog [3]. Fragments containing 2-sulfonyl-oxetanes have been explicitly assessed for pH stability, demonstrating half-lives exceeding 24 h across the pH range 1 to 10, with additional microsomal stability data confirming their suitability for FBDD [3].

metabolic stability cyclic sulfone cytochrome P450 resistance

Three-Dimensional 'Compact Module' Architecture (Fsp³ and Shape Diversity) vs. Planar Heterocyclic Alternatives

The target compound embodies a 'Compact Module' spirocyclic design philosophy, where the quaternary spiro junction enforces a highly three-dimensional, rigid molecular architecture that maximizes the fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success and reduced attrition in drug discovery [1]. Unlike planar or low-Fsp³ heterocyclic alternatives such as morpholine, piperidine, or benzofused scaffolds, the spiro[3.4]oxetane-sulfone core provides unique angular vectors for substituent presentation and increased topological polar surface area (TPSA) without adding molecular weight [1][2]. Studies on spirocyclic oxetanes demonstrate that they occupy distinct regions of chemical space compared to morpholine and other common heterocycles, with different hydrogen-bonding geometries, conformational preferences, and spatial arrangements of polar surface domains that enable discrimination among biological targets [2][3]. The spiro architecture also locks the molecule into a defined conformation, eliminating the entropic penalty of flexible linear analogs and potentially enhancing binding affinity and selectivity [1].

Fsp³ fraction three-dimensionality spirocyclic scaffold shape diversity

High-Value Application Scenarios for 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Tunable Ionization and High Aqueous Solubility

This compound is ideally suited as a structurally novel fragment for FBDD library construction. The α-fluoro carboxylic acid provides a low, tunable pKa (~2.5–3.5 predicted) that ensures full ionization at screening pH, maximizing aqueous solubility and minimizing nonspecific hydrophobic interactions [REF-3]. The oxetane ring further amplifies solubility by up to 4000-fold relative to gem-dimethyl fragments, enabling high-concentration fragment soaking for X-ray crystallography and enabling detection of weak (KD > 1 mM) binding events [REF-4]. The combination of solubility and ionization control addresses two of the most common failure modes in fragment screening: poor solubility leading to false negatives and uncontrolled ionization leading to aggregation artifacts.

Lead Optimization Programs Targeting Cytochrome P450-Mediated Metabolic Clearance

When incorporated into a lead series, the cyclic sulfone component is expected to confer metabolic stability by resisting P450-mediated oxidation at the sulfur atom—a liability in thioether or sulfoxide analogs [REF-2]. Spirocyclic sulfones in comparable programs have demonstrated the ability to eliminate rapid metabolic clearance observed with non-sulfone congeners [REF-2]. This building block is therefore particularly attractive for programs where metabolic soft spots have been identified at sulfur-containing or conformationally flexible positions, or where heightened clearance has been observed in preclinical species.

Scaffold-Hopping and Intellectual Property Generation via 'Compact Module' Replacement of Morpholine or Piperidine

The spiro[3.4]oxetane-sulfone scaffold serves as a direct three-dimensional replacement for morpholine or piperidine rings, providing novel intellectual property space while improving Fsp³ from ~0.50–0.60 to ~0.86 [REF-1][REF-3]. This substitution is predicted to enhance target selectivity due to the distinct angular presentation of hydrogen bond acceptors (oxetane oxygen, sulfone oxygens) and the quaternary spiro center. Medicinal chemistry teams seeking to escape crowded IP space around morpholine-containing kinase inhibitors or GPCR ligands can use this building block to rapidly generate patentable, shape-diverse analogs with a favorable property profile.

Quote Request

Request a Quote for 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.